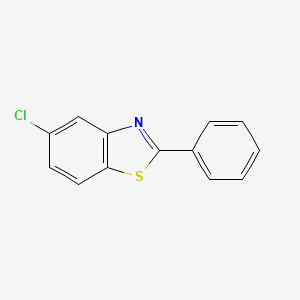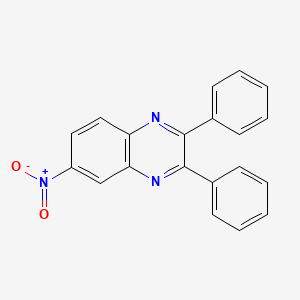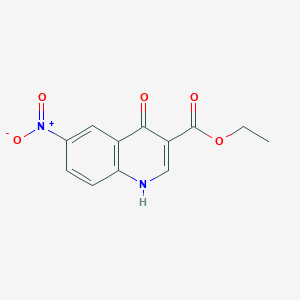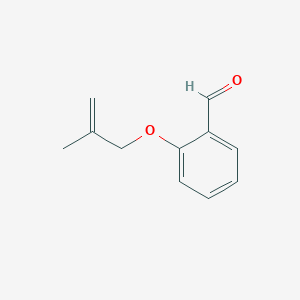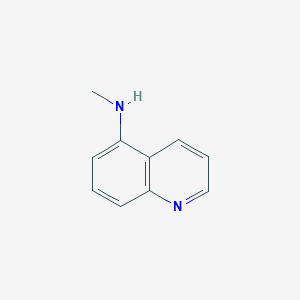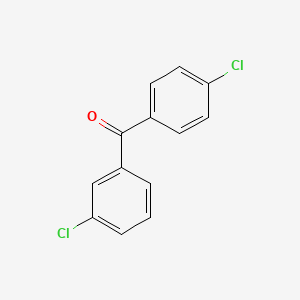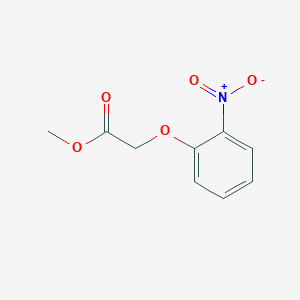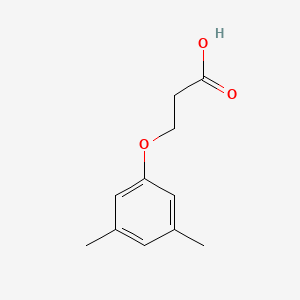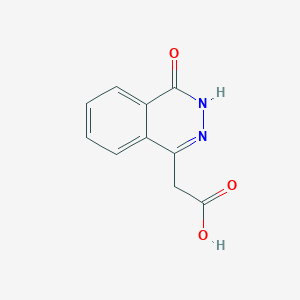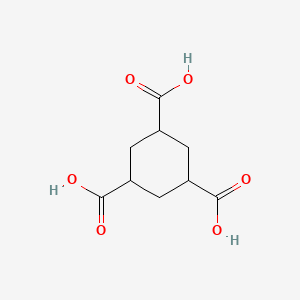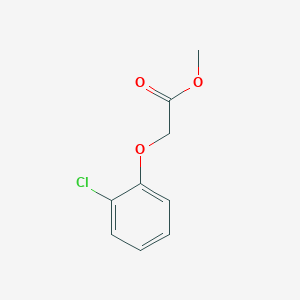
Methyl 2-(2-chlorophenoxy)acetate
概要
説明
“Methyl 2-(2-chlorophenoxy)acetate” is a chemical compound with the molecular formula C9H9ClO31. It’s a member of the class of compounds known as phenoxyacetic acid derivatives2. These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative2.
Synthesis Analysis
The synthesis of “Methyl 2-(2-chlorophenoxy)acetate” can be achieved through various methods. One method involves the reaction of methylamine and methyl 2-(4-chlorophenoxy) acetate which was prepared from 4-chlorophenol and methyl chloroacetate using N,N-dimethyl formamide (DMF) as organic solvent in the presence of anhydrous potassium carbonate3. Another method uses 2-chloroethoxy ethanol as starting materials, uses water as solvents, and uses nitric acid for direct oxidization to obtain products4.Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-chlorophenoxy)acetate” consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms1. The structure can be represented by the SMILES string O=C(OC)CC(C=CC=C1)=C1Cl5.
Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 2-(2-chlorophenoxy)acetate” are not readily available in the literature. However, it’s worth noting that the compound can participate in various chemical reactions due to the presence of the ester group and the chlorophenoxy group.Physical And Chemical Properties Analysis
“Methyl 2-(2-chlorophenoxy)acetate” is a solid compound5. Its molecular weight is 200.62 g/mol1.科学的研究の応用
Herbicide Usage and Environmental Impact
Methyl 2-(2-chlorophenoxy)acetate is primarily known for its use in herbicides. Chlorophenoxy compounds like this are widely used in the United States for agricultural and residential applications. Their environmental impact has been a topic of significant research. A systematic review by Stackelberg (2013) evaluated epidemiologic, toxicological, pharmacokinetic, exposure, and biomonitoring studies related to chlorophenoxy compounds, focusing on their association with lymphohematopoietic cancers. It concluded that the combined evidence does not support a genotoxic mode of action for these compounds, although plausible hypotheses for other carcinogenic modes of action exist (Stackelberg, 2013).
Analytical Detection and Monitoring
There has been significant research into the detection of chlorophenoxy compounds in environmental samples. For instance, Gao et al. (2014) utilized an HPLC-IT-MS technique with SPE preconcentration to determine MCPA and TCP in water. This method achieved recoveries of 85–96% with excellent linear relationships and detection limits between 3 and 14 ng L−1 (Gao et al., 2014).
Water Treatment and Adsorption
Research has also been directed towards the treatment of water contaminated with chlorophenoxy compounds. Kamaraj et al. (2018) investigated the adsorption of 2-(2-methyl-4-chlorophenoxy) propionic acid (MCPP) from water using electrochemically synthesized zinc hydroxide. Their findings showed that the adsorption of MCPP on zinc hydroxide followed a second-order kinetic model, suggesting the effectiveness of this approach in water treatment (Kamaraj et al., 2018).
Synthesis and Chemical Analysis
In the field of chemical analysis and synthesis, researchers have been developing methods for the efficient preparation and detection of chlorophenoxy compounds. An example is the study by Wang Guo-hua (2008), who synthesized Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, a related compound, demonstrating an optimized reaction process with a total yield of 98% (Wang Guo-hua, 2008)
Safety And Hazards
Specific safety and hazard information for “Methyl 2-(2-chlorophenoxy)acetate” is not readily available. However, it’s always important to handle chemical compounds with care, using appropriate personal protective equipment and ensuring adequate ventilation7.
将来の方向性
The future directions of “Methyl 2-(2-chlorophenoxy)acetate” are not explicitly stated in the literature. However, given its chemical structure, it could potentially be used in the synthesis of other complex organic compounds.
Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to appropriate material safety data sheets and consult with experts for handling and usage guidelines.
特性
IUPAC Name |
methyl 2-(2-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIVSMALRQWADH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989598 | |
| Record name | Methyl (2-chlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chlorophenoxy)acetate | |
CAS RN |
6956-85-0 | |
| Record name | Methyl 2-(2-chlorophenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6956-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC65094 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl (2-chlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




